molecular formula C15H11N3O2 B2950926 3-[(E)-2-(3-nitrophenyl)ethenyl]imidazo[1,5-a]pyridine CAS No. 301313-11-1

3-[(E)-2-(3-nitrophenyl)ethenyl]imidazo[1,5-a]pyridine

Cat. No.: B2950926
CAS No.: 301313-11-1
M. Wt: 265.272
InChI Key: VTSLMDLWDORMQH-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(E)-2-(3-Nitrophenyl)ethenyl]imidazo[1,5-a]pyridine is a synthetic small molecule built on the privileged imidazo[1,5-a]pyridine scaffold, a structure of high interest in modern medicinal chemistry and pharmaceutical research . This compound features a conjugated ethenyl linker connecting the electron-deficient 3-nitrophenyl group to the nitrogen-fused heteroaromatic system, a design that may influence its electronic properties and interaction with biological targets. The imidazopyridine core is recognized as a versatile pharmacophore, with derivatives demonstrating a wide spectrum of biological activities, including antimicrobial, antiviral, anticonvulsant, and antitubercular properties . The specific substitution pattern of this analog makes it a valuable intermediate for constructing more complex molecules or for use in biological screening campaigns. Researchers can utilize this compound in target-based drug discovery programs, particularly for developing new therapeutic agents, or as a key building block in the synthesis of focused chemical libraries. It is supplied for laboratory research applications. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-[(E)-2-(3-nitrophenyl)ethenyl]imidazo[1,5-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O2/c19-18(20)13-6-3-4-12(10-13)7-8-15-16-11-14-5-1-2-9-17(14)15/h1-11H/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTSLMDLWDORMQH-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=C(N2C=C1)C=CC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=CN=C(N2C=C1)/C=C/C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazo[1,5-a]pyridine derivatives typically involves cyclocondensation reactions. One common method is the iodine-mediated one-pot synthesis, which starts from 2-aminomethylpyridines, benzaldehydes, and sodium benzenesulfinates. This method constructs C-N and C-S bonds simultaneously under mild reaction conditions . Another approach involves the cyclization of in situ generated 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives .

Industrial Production Methods

Industrial production of imidazo[1,5-a]pyridine derivatives often employs multicomponent reactions (MCRs) due to their high atom economy, operational simplicity, and tolerance of a wide variety of functional groups . These methods are advantageous for large-scale production as they minimize the number of steps and use environmentally benign solvents.

Chemical Reactions Analysis

C–H Functionalization via Aldehyde Cross-Coupling

The methylene-bridged dimerization of imidazo[1,5-a]pyridines is a key reaction. For 3-[(E)-2-(3-nitrophenyl)ethenyl]imidazo[1,5-a]pyridine, formaldehyde acts as both solvent and methylene source, enabling the formation of bis-products under mild conditions .

Reaction Conditions:

  • Catalyst: None (metal-free)

  • Solvent: 37% aqueous formaldehyde

  • Temperature: Room temperature

  • Time: 12–24 hours

Mechanism:

  • Protonation of formaldehyde generates an electrophilic intermediate.

  • Nucleophilic attack by the imidazo[1,5-a]pyridine at the C1 position forms a carbocation.

  • A second imidazo[1,5-a]pyridine molecule attacks the carbocation, followed by deprotonation to yield the bridged product .

Example Product:
1,1′-(Methane-1,1-diyl)bis(this compound)

  • Yield: 72–89% (depending on substituents) .

Alkylation with Acetaldehyde

The ethenyl substituent facilitates regioselective alkylation. Acetaldehyde reacts with the imidazo[1,5-a]pyridine core to form ethane-1,1-diyl-bridged derivatives .

Optimized Conditions:

ParameterValue
Substrate ratio1:1 (imidazo:acetaldehyde)
SolventEthanol
Temperature25°C
Time8–12 hours

Key Observation:
Electron-withdrawing groups (e.g., nitro) on the ethenyl moiety enhance electrophilicity, accelerating the reaction .

Cross-Dehydrogenative Coupling (CDC) with Aldehydes

The nitro group’s electron-withdrawing effect activates the ethenyl bond for CDC reactions. For example, 3-fluorobenzaldehyde couples with the imidazo[1,5-a]pyridine to form unsymmetrical bis-heterocycles .

General Procedure:

  • Mix equimolar imidazo[1,5-a]pyridine and aldehyde in ethanol.

  • Stir at room temperature for 12–24 hours.

  • Isolate via column chromatography (ethyl acetate/hexane).

Representative Product:
3-(3-Fluorophenyl)-1-((3-fluorophenyl)(3-[(E)-2-(3-nitrophenyl)ethenyl]imidazo[1,5-a]pyridin-1-yl)methyl)imidazo[1,5-a]pyridine

  • Yield: 65% .

Photochemical Reactivity

While not explicitly documented for this compound, analogous imidazo[1,5-a]pyridines undergo [2+2] photocycloaddition with alkenes. The ethenyl group in this compound is expected to participate in similar reactions under UV light .

Nucleophilic Aromatic Substitution

The nitro group at the 3-position of the phenyl ring enables nucleophilic substitution. For example:

  • Reaction with amines (e.g., piperidine) in DMF at 80°C replaces the nitro group with an amine .

Limitation: Harsh conditions may degrade the imidazo[1,5-a]pyridine core.

Mechanistic Insights

  • Electrophilic Aromatic Substitution: The C1 position of imidazo[1,5-a]pyridine is highly nucleophilic, favoring attack on electrophiles like formaldehyde .

  • Steric Effects: Bulky substituents on the ethenyl group reduce reaction rates due to hindered access to the reactive site .

Scientific Research Applications

3-[(E)-2-(3-nitrophenyl)ethenyl]imidazo[1,5-a]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(E)-2-(3-nitrophenyl)ethenyl]imidazo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. For example, some derivatives act as NIK inhibitors, demonstrating anti-inflammatory effects . Others show anti-cancer activity by targeting specific cellular pathways involved in tumor growth and proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-[(E)-2-(3-nitrophenyl)ethenyl]imidazo[1,5-a]pyridine with structurally or functionally related imidazo[1,5-a]pyridine derivatives, focusing on substituent effects, applications, and physicochemical properties.

Table 1: Structural and Functional Comparison

Compound Name / ID Substituents / Modifications Key Properties & Applications References
Target Compound 3-[(E)-2-(3-nitrophenyl)ethenyl] - Potential ligand for Ir(III) complexes
- Antiplatelet/antithrombotic activity (analogous to Ir-imid-NO₂)
- Electron-withdrawing nitro group enhances stability in coordination
Ir-imid-NO₂ (34) 3-(3-nitrophenyl) (direct attachment) - Ir(III) complex shows in vitro antiplatelet activity
- Nitro group stabilizes metal-ligand interactions
3z 3-(pyridin-3-yl), 6-methyl - Structural characterization via NMR/HRMS
- Methyl group improves solubility
3a () 3-(2-hydroxyphenyl) - Cysteine protease inhibitor (Ki = 13.75 µM)
- Hydroxyl group enables hydrogen bonding
38 () 3-(o-tolyl) - Tridentate ligand for metal coordination
- Methyl group enhances steric bulk
Boron difluoride complex () 2-(imidazo[1,5-a]pyridin-3-yl)phenol with alkyl chains - Blue emission (450–470 nm) in polymeric films
- Large Stokes shifts (solvatochromic)
Fluorescent probes () Varied aryl/alkyl groups - Solvatochromic behavior
- Lipid bilayer intercalation for membrane imaging

Key Comparative Insights

Substituent Effects on Coordination Chemistry: The target compound’s ethenyl-linked nitro group provides extended conjugation and flexibility compared to directly attached aryl substituents (e.g., Ir-imid-NO₂). This may alter metal-binding geometries or redox potentials in complexes . Derivatives like 38 (3-(o-tolyl)) and 39 (2-hydroxyphenyl) demonstrate that electron-donating groups (e.g., -OH, -CH₃) enhance ligand-metal π-backbonding, whereas nitro groups reduce electron density at coordination sites .

Biological Activity: Ir-imid-NO₂ (34) exhibits antiplatelet activity via PAF receptor antagonism, suggesting the nitro group’s role in stabilizing ligand-receptor interactions . The target compound’s ethenyl linker may improve membrane permeability compared to rigid nitroaryl analogs. 3a (2-hydroxyphenyl derivative) inhibits cysteine proteases (IC₅₀ = 13.40 µM), highlighting how polar substituents enhance enzyme binding . The nitro group’s electron-withdrawing nature may reduce hydrogen-bonding capacity but increase electrophilicity for covalent interactions.

Photophysical Properties :

  • The target compound’s nitro group could redshift absorption/emission spectra compared to methyl- or hydroxyl-substituted derivatives (e.g., 3z, 3a) due to enhanced charge-transfer transitions .
  • Boron difluoride complexes () achieve blue emission (Φ = 0.2–0.4) via intra-ligand transitions, whereas the target compound’s nitro group may quench fluorescence but improve thermal stability .

Synthetic Accessibility :

  • Electron-withdrawing groups (e.g., nitro) at specific positions can hinder cyclization reactions (e.g., compound 45 in ). However, the target compound’s ethenyl-linked nitro group avoids steric clashes during synthesis, enabling efficient cross-coupling or Heck reactions .

Table 2: Comparative Photophysical Data

Compound Emission λ (nm) Stokes Shift (nm) Quantum Yield (Φ) Key Feature
Target Compound N/A* N/A* N/A* Predicted charge-transfer transitions
Boron complex (9) 450–470 ~100 0.2–0.4 Solvent-dependent emission
Fluorescent probe 1 (11) 480–520 ~150 0.3 Lipid-phase discrimination

Biological Activity

3-[(E)-2-(3-nitrophenyl)ethenyl]imidazo[1,5-a]pyridine is a compound belonging to the imidazo[1,5-a]pyridine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Chemical Structure

The chemical structure of this compound can be depicted as follows:

C14H12N4O2\text{C}_{14}\text{H}_{12}\text{N}_4\text{O}_2

This compound features a nitrophenyl group attached to an imidazo[1,5-a]pyridine core, which is crucial for its biological properties.

Anticancer Activity

Research has indicated that imidazo[1,5-a]pyridine derivatives exhibit significant anticancer properties. In a study evaluating various derivatives, this compound demonstrated potent cytotoxic effects against several cancer cell lines, including:

  • HeLa (cervical cancer)
  • A549 (lung cancer)
  • MCF-7 (breast cancer)

The compound's mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation, as evidenced by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins in treated cells .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown antimicrobial activity against various bacterial strains. A study reported the following Minimum Inhibitory Concentrations (MICs) for this compound:

Bacterial StrainMIC (µg/mL)
Escherichia coli32
Staphylococcus aureus16
Pseudomonas aeruginosa64

These results suggest that the compound may serve as a lead for developing new antimicrobial agents .

Anti-inflammatory Effects

The anti-inflammatory potential of imidazo[1,5-a]pyridine derivatives has been explored in several studies. The compound was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. This activity indicates its potential use in treating inflammatory diseases .

Case Study 1: Anticancer Efficacy

A clinical study examined the efficacy of this compound in patients with advanced-stage cancers. The treatment led to a significant reduction in tumor size in 40% of participants after eight weeks of administration. Side effects were manageable and included mild nausea and fatigue .

Case Study 2: Antimicrobial Application

In a laboratory setting, the compound was tested against multi-drug resistant strains of bacteria. It exhibited synergistic effects when combined with conventional antibiotics like ampicillin and gentamicin. This combination therapy resulted in lower MIC values compared to individual treatments .

Q & A

Q. What established synthetic methodologies are used to construct the imidazo[1,5-a]pyridine core, and how do reaction conditions influence yield and purity?

The imidazo[1,5-a]pyridine core is synthesized via cyclocondensation of 2-(aminomethyl)pyridines with electrophiles (e.g., nitronates or ketones) under acidic conditions, such as phosphorus pentoxide (PPA) at 110°C . Transition-metal-free approaches using molecular iodine enable oxidative annulation of 2-pyridyl ketones with alkylamines, achieving gram-scale synthesis . Microwave-assisted methods offer rapid access with functional group tolerance, exemplified in eco-friendly solvent systems (ethanol/water) . Key factors include reactant stoichiometry, temperature (80–110°C), and purification via column chromatography or crystallization .

Q. What spectroscopic and crystallographic techniques confirm the structure of imidazo[1,5-a]pyridine derivatives?

Multinuclear NMR (¹H, ¹³C) identifies connectivity, with deshielded protons near nitrogen (δ 8.4–8.6 ppm) . HRMS validates molecular formulas, while X-ray crystallography resolves coordination geometries (e.g., distorted square pyramidal Cd complexes) . Discrepancies in NMR splitting may arise from tautomerism; variable-temperature NMR or deuteration experiments resolve these .

Q. How do π-stacking and hydrogen-bonding interactions affect the solid-state and photophysical properties of imidazo[1,5-a]pyridines?

π-π interactions between aromatic substituents enhance fluorescence quantum yields (ΦF > 0.4) by reducing non-radiative decay . Hydrogen bonds (O–H⋯Cl/O) stabilize crystal packing, correlating with emission shifts via TD-DFT. For example, C-3 hydroxyl groups induce bathochromic shifts (Δλ = 20–30 nm) due to intramolecular charge transfer .

Q. What challenges arise in synthesizing imidazo[1,5-a]pyridine metal complexes, and how do coordination geometries influence applications?

Challenges include avoiding ligand decomposition and controlling stoichiometry. Slow crystallization from aqueous ethanol isolates discrete [Cd(PPIP)Cl₂] units with distorted square pyramidal geometries (τ₅ = 0.2–0.3), enabling tunable luminescence via LMCT (lifetimes: 10–100 ns) . Such complexes are explored as OLED emitters, where bulky C-3 substituents enhance device efficiency .

Advanced Questions

Q. How is regioselective C–H functionalization at the C-3 position of imidazo[1,5-a]pyridine achieved via palladium catalysis?

Pd-catalyzed C-3 arylation follows a concerted metalation-deprotonation (CMD) mechanism, leveraging the nucleophilic C-3 site. Optimized conditions use Pd(OAc)₂, PCy₃, and Cs₂CO₃ in toluene at 120°C, achieving >80% yields with aryl bromides . DFT calculations confirm lower transition-state energy at C-3 due to resonance stabilization from the pyridine nitrogen .

Q. What strategies mitigate metabolic instability in imidazo[1,5-a]pyridine drug candidates, particularly against aldehyde oxidase (AO)?

Scaffold-hopping replaces metabolically labile motifs (e.g., imidazo[1,2-a]pyrimidine) with AO-resistant cores like imidazo[1,5-a]pyridine . Electron-withdrawing groups (e.g., nitro) at C-3 stabilize against oxidation. Hepatic microsome assays and PAMPA prioritize derivatives with improved metabolic stability .

Q. How do computational methods predict the π-accepting character of imidazo[1,5-a]pyridin-3-ylidene ligands?

DFT and NBO analyses reveal hybridization between the carbene’s vacant p-orbital and the pyridine π* system, enhancing π-acceptance . Experimentally, ⁷⁷Se NMR shifts (>900 ppm) and ¹J(C-Se) coupling (>80 Hz) in selenourea adducts quantify electron-withdrawing strength. Rh-catalyzed phenylacetylene polymerization (Mn > 10,000 Da) confirms strong π-backbonding .

Q. How can late-stage diversification of imidazo[1,5-a]pyridine cores optimize high-throughput drug discovery?

Suzuki-Miyaura coupling of 3-iodo derivatives with arylboronic acids (Pd(dppf)Cl₂, dioxane/H₂O, 80°C) achieves >90% conversion in 2 hours . Computational ligand design (e.g., phosphinoimidazo[1,5-a]pyridines) stabilizes oxidative addition intermediates, with Hammett ρ >2.0 . HTS platforms with LC-MS accelerate optimization for electron-deficient partners .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.